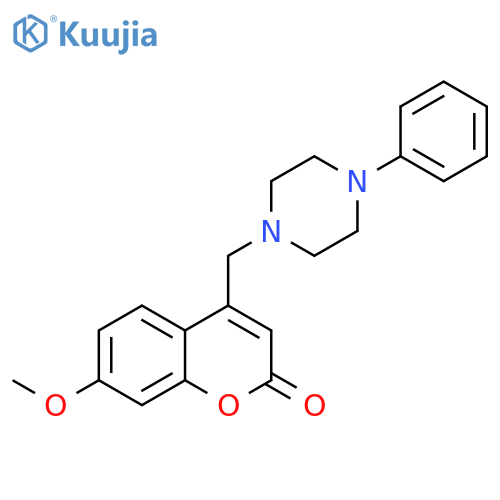

Cas no 859116-96-4 (7-methoxy-4-(4-phenylpiperazin-1-yl)methyl-2H-chromen-2-one)

859116-96-4 structure

商品名:7-methoxy-4-(4-phenylpiperazin-1-yl)methyl-2H-chromen-2-one

CAS番号:859116-96-4

MF:C21H22N2O3

メガワット:350.410985469818

CID:5420713

7-methoxy-4-(4-phenylpiperazin-1-yl)methyl-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

-

- 7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one

- 7-methoxy-4-(4-phenylpiperazin-1-yl)methyl-2H-chromen-2-one

-

- インチ: 1S/C21H22N2O3/c1-25-18-7-8-19-16(13-21(24)26-20(19)14-18)15-22-9-11-23(12-10-22)17-5-3-2-4-6-17/h2-8,13-14H,9-12,15H2,1H3

- InChIKey: CTZNUWBLAZAELM-UHFFFAOYSA-N

- ほほえんだ: C1(=O)OC2=CC(OC)=CC=C2C(CN2CCN(C3=CC=CC=C3)CC2)=C1

7-methoxy-4-(4-phenylpiperazin-1-yl)methyl-2H-chromen-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-1827-3mg |

7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one |

859116-96-4 | 3mg |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1827-1mg |

7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one |

859116-96-4 | 1mg |

$54.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1827-4mg |

7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one |

859116-96-4 | 4mg |

$66.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1827-5μmol |

7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one |

859116-96-4 | 5μmol |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1827-10mg |

7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one |

859116-96-4 | 10mg |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1827-20μmol |

7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one |

859116-96-4 | 20μmol |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1827-2μmol |

7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one |

859116-96-4 | 2μmol |

$57.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1827-2mg |

7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one |

859116-96-4 | 2mg |

$59.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1827-10μmol |

7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one |

859116-96-4 | 10μmol |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1827-5mg |

7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one |

859116-96-4 | 5mg |

$69.0 | 2023-09-11 |

7-methoxy-4-(4-phenylpiperazin-1-yl)methyl-2H-chromen-2-one 関連文献

-

1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

859116-96-4 (7-methoxy-4-(4-phenylpiperazin-1-yl)methyl-2H-chromen-2-one) 関連製品

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量